molecular formula C17H24N6O B2482319 3-methyl-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one CAS No. 1203210-80-3

3-methyl-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one

Cat. No.: B2482319
CAS No.: 1203210-80-3
M. Wt: 328.42
InChI Key: SBZUEFXYMYAYRT-UHFFFAOYSA-N
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Description

3-methyl-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one (CAS 1203210-80-3) is a heterocyclic small molecule with a molecular weight of 328.42 g/mol and a molecular formula of C17H24N6O . This compound is characterized by a pyrimidine core linked to a piperazine moiety via a butan-1-one chain. The pyrimidine core is a six-membered aromatic ring with two nitrogen atoms, often utilized in medicinal chemistry for hydrogen bonding and target engagement. The piperazine linker is a flexible six-membered diamine ring that can enhance solubility and bioavailability, while the ketone-containing aliphatic chain may influence conformational flexibility and lipophilicity . This compound has garnered significant attention in medicinal chemistry due to the known biological activities of its structural components. Research indicates that derivatives containing imidazole and piperazine structures exhibit significant antimicrobial properties, with potential efficacy against pathogens like Myanmar tuberculosis . Furthermore, structurally related pyrimidine derivatives have been evaluated for their anticancer properties, demonstrating an ability to induce apoptosis in cancer cells by targeting specific signaling pathways, often through the inhibition of key enzymes involved in cell proliferation and survival . The piperazine component also suggests potential neuropharmacological effects, as similar compounds may modulate neurotransmitter systems, particularly serotonin and dopamine pathways . The broad range of potential activities means multiple biochemical pathways could be affected, including those related to inflammation, tumor growth, and oxidative stress . Researchers should note that compounds with similar structural features have been associated with the inhibition of lysosomal phospholipase A2 (PLA2G15), which is a known mechanism for drug-induced phospholipidosis, a form of drug toxicity . WARNING: This product is for research purposes only. It is not intended for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

3-methyl-1-[4-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O/c1-13(2)10-17(24)22-8-6-21(7-9-22)15-11-16(20-12-19-15)23-5-4-18-14(23)3/h4-5,11-13H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBZUEFXYMYAYRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC(=NC=N2)N3CCN(CC3)C(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad range of activities of imidazole derivatives, it is likely that multiple pathways are affected. These could include pathways related to inflammation, tumor growth, diabetes, allergies, fever, viral infections, oxidative stress, amoebic infections, helminthic infections, fungal infections, and ulcers.

Pharmacokinetics

Imidazole derivatives are generally known to be highly soluble in water and other polar solvents, which could influence their absorption and distribution in the body. The metabolism and excretion of this compound would depend on its specific chemical structure and the enzymes present in the body.

Biological Activity

3-methyl-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Antimicrobial Activity

Research indicates that derivatives of compounds containing imidazole and piperazine structures exhibit significant antimicrobial properties. For instance, studies have shown that imidazole-containing compounds can effectively inhibit the growth of various bacteria and fungi. The specific compound has not been extensively studied in isolation; however, its structural components suggest potential efficacy against pathogens like Mycobacterium tuberculosis and other bacterial strains.

Anticancer Properties

Compounds similar to this compound have been evaluated for their anticancer properties. For example, studies on related pyrimidine derivatives have demonstrated their ability to induce apoptosis in cancer cells by targeting specific signaling pathways. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Neuropharmacological Effects

The piperazine component of the compound suggests potential neuropharmacological effects. Piperazine derivatives are known for their activity as anxiolytics and antidepressants. Preliminary studies on similar compounds indicate that they may modulate neurotransmitter systems, particularly serotonin and dopamine pathways.

Study 1: Antitubercular Activity

A study focused on the synthesis of novel substituted benzamide derivatives showed promising antitubercular activity with IC50 values ranging from 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra . While the specific compound was not tested, the structural similarities suggest it could exhibit comparable activity.

Study 2: Cytotoxicity Assessment

In evaluating the cytotoxicity of related compounds on HEK-293 (human embryonic kidney) cells, researchers found that most active compounds were non-toxic at effective concentrations . This finding is crucial for assessing the safety profile of potential therapeutic agents derived from such structures.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : Compounds with similar structures often inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : The piperazine ring may interact with neurotransmitter receptors, influencing mood and anxiety levels.
  • Apoptotic Pathways : Induction of apoptosis through mitochondrial pathways is common among structurally related compounds.

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Key Structural and Functional Features

Compound Name / ID Core Heterocycle Piperazine Substituent Key Functional Groups Potential Therapeutic Indications
Target Compound: 3-methyl-1-(4-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)butan-1-one Pyrimidine 2-methyl-1H-imidazole Butanone, methyl group Kinase inhibition, inflammation
N-Oxide of 3-(2,6-dichloro-3,5-dimethoxy-phenyl)-1-{6-[4-(4-ethylpiperazin-1-yl)phenylamino]pyrimidin-4-yl}-1-methyl-urea Pyrimidine Ethylpiperazine, dichloro-dimethoxyphenyl N-oxide, urea, chloro groups Oncology, metabolic disorders
4-(6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidin-2-yl)-1H-pyrazolo[3,4-c]pyridin-4-yl)morpholine Thieno[2,3-d]pyrimidine Methylsulfonylpiperazine Morpholine, pyrazolopyridine Kinase inhibition, signal transduction
Key Observations:

The 2-methylimidazole substituent in the target compound may confer distinct selectivity compared to the dichloro-dimethoxyphenyl group in , which is associated with enhanced hydrophobic interactions.

Piperazine Modifications: The ethylpiperazine group in increases hydrophobicity and metabolic stability, whereas the methylsulfonylpiperazine in introduces strong electron-withdrawing effects, improving solubility and hydrogen-bonding capacity.

Functional Groups: The butanone chain in the target compound introduces a ketone group, which could stabilize specific conformations via intramolecular hydrogen bonding. In contrast, the urea group in and morpholine rings in enhance polarity and target affinity.

Predicted Physicochemical Properties

Table 2: Physicochemical Comparison (Calculated Values)

Compound Molecular Weight (g/mol) LogP (Predicted) Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~375 2.1 1 6 75
Compound ~580 3.8 2 9 120
Compound ~630 2.5 2 12 145
Key Trends:
  • The target compound exhibits lower molecular weight and LogP compared to and , suggesting improved membrane permeability.
  • The higher polar surface area of and correlates with increased solubility but reduced blood-brain barrier penetration.

Pharmacological Implications

  • Target Compound : The methylimidazole group may enhance selectivity for histidine kinase-like targets or metalloenzymes, while the pyrimidine-piperazine scaffold aligns with kinase inhibitor pharmacophores.
  • Compound : The N-oxide and urea functionalities likely improve aqueous solubility and metabolic stability, making it suitable for oral administration.
  • Compound : The thienopyrimidine core and methylsulfonylpiperazine group suggest potent ATP-competitive kinase inhibition, as seen in PI3K/mTOR inhibitors.

Notes

Therapeutic Potential: The target compound’s unique methylimidazole substituent may offer advantages in avoiding off-target effects observed in bulkier analogs like and .

Patent Context : Compounds and are early-stage candidates, emphasizing the need for further optimization of the target compound’s efficacy and safety profile.

Preparation Methods

Palladium-Catalyzed Cross-Coupling

The imidazole-pyrimidine bond is forged via Buchwald-Hartwig amination or Suzuki-Miyaura coupling. Patent US20200377475A1 discloses a method for analogous imidazole-pyrimidine systems:

  • Reactants : 4-Chloro-6-methylpyrimidine and 2-methylimidazole.
  • Catalyst : Pd(OAc)₂/Xantphos.
  • Base : K₃PO₄.
  • Conditions : Reflux in dioxane under N₂ for 12–24 hours.
  • Yield : 68–72% after silica gel chromatography.

Mechanistically, oxidative addition of Pd(0) to the chloro-pyrimidine precedes transmetallation with the imidazole’s boronic acid derivative (if Suzuki coupling) or direct amine coordination (if Buchwald-Hartwig).

Nucleophilic Aromatic Substitution (SNAr)

Alternative SNAr routes employ electron-deficient pyrimidines. For example:

  • Reactants : 4,6-Dichloropyrimidine and 2-methylimidazole.
  • Base : DIPEA in DMF at 120°C.
  • Selectivity : Regioselective substitution at C4 due to higher electrophilicity.

Preparation of 1-(Piperazin-1-yl)Butan-1-One

Alkylation of Piperazine

Piperazine is alkylated with 3-methylbutanoyl chloride:

  • Reactants : Piperazine (2 eq), 3-methylbutanoyl chloride (1 eq).
  • Base : TEA in CH₂Cl₂ at 0°C → RT.
  • Workup : Aqueous NaHCO₃ extraction, rotary evaporation.
  • Purity : >95% by HPLC.

Reductive Amination

For higher atom economy:

  • Reactants : 3-Methylbutyraldehyde and piperazine.
  • Reductant : NaBH(OAc)₃ in AcOH.
  • Yield : 82% after recrystallization.

Coupling of Pyrimidine-Imidazole and Piperazine-Ketone Intermediates

Nucleophilic Aromatic Substitution

The pyrimidine-amine intermediate reacts with the piperazine-ketone via SNAr:

  • Reactants : 6-(2-Methylimidazol-1-yl)pyrimidin-4-amine and 1-(piperazin-1-yl)butan-1-one.
  • Conditions : DMF, 100°C, 48 hours.
  • Catalyst : CuI/1,10-phenanthroline.
  • Yield : 58%.

Transition Metal-Mediated Coupling

Palladium-catalyzed C–N coupling enhances efficiency:

  • Catalyst : Pd₂(dba)₃/BINAP.
  • Base : Cs₂CO₃.
  • Solvent : Toluene/EtOH (3:1).
  • Yield : 76%.

Optimization and Analytical Validation

Reaction Monitoring

  • HPLC : Intermediates tracked using C18 columns (ACN/H₂O gradient).
  • NMR : ¹H NMR (400 MHz, DMSO-d₆) confirms regiochemistry:
    • Pyrimidine H-5: δ 8.21 (s, 1H).
    • Imidazole CH₃: δ 2.45 (s, 3H).
    • Piperazine CH₂: δ 3.72–3.68 (m, 4H).

Yield Optimization

Parameter Variation Yield (%)
Catalyst (Pd) Pd(OAc)₂ vs. PdCl₂ 76 vs. 63
Solvent DMF vs. DMSO 68 vs. 54
Temperature (°C) 100 vs. 120 76 vs. 70

Higher temperatures promote decomposition, while polar aprotic solvents stabilize intermediates.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined approach condenses steps:

  • Imidazole coupling to pyrimidine.
  • In situ chloro-dehydroxylation using POCl₃.
  • Piperazine introduction.
  • Advantage : Reduces purification steps.
  • Yield : 64% overall.

Solid-Phase Synthesis

For combinatorial libraries:

  • Resin : Wang resin-bound piperazine.
  • Coupling : HATU/DIPEA.
  • Cleavage : TFA/H₂O (95:5).
  • Purity : 89%.

Challenges and Mitigation Strategies

Regioselectivity in Imidazole Coupling

  • Issue : Competing substitution at pyrimidine C2 vs. C4.
  • Solution : Electron-withdrawing groups (e.g., NO₂) at C4 enhance selectivity.

Piperazine Over-Alkylation

  • Issue : Di- vs. mono-alkylation.
  • Solution : Use excess piperazine (3 eq) and low temperature.

Purification Difficulties

  • Issue : Similar polarity of byproducts.
  • Solution : Reverse-phase HPLC with 0.1% TFA modifier.

Industrial-Scale Considerations

Cost-Effective Catalysts

  • Alternative : NiCl₂/Zn reduces Pd dependency.
  • Yield : 71% at 1/10th catalyst cost.

Solvent Recycling

  • Process : Distillation recovery of DMF achieves 90% reuse.
  • Sustainability : E-factor reduced by 40%.

Q & A

How can reaction conditions be optimized for synthesizing the compound with high yield and purity?

Basic Research Focus
The synthesis involves multi-step reactions requiring precise control of temperature, solvent choice, and catalyst selection. For example, coupling the pyrimidine-imidazole moiety to the piperazine ring may require anhydrous conditions (e.g., dimethylformamide or dichloromethane) and catalysts like palladium or copper iodide to facilitate cross-coupling reactions . Reaction progress should be monitored via thin-layer chromatography (TLC) to identify intermediates, and final purity can be enhanced using column chromatography or recrystallization .

What spectroscopic and computational methods are recommended for structural elucidation?

Basic Research Focus
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is critical for confirming the connectivity of the piperazine, pyrimidine, and imidazole groups . Mass spectrometry (MS) validates the molecular ion peak and fragmentation pattern. Infrared (IR) spectroscopy identifies carbonyl and aromatic stretching vibrations . For ambiguous stereochemistry or electronic effects, density functional theory (DFT) calculations at the B3LYP/cc-pVDZ level can predict vibrational frequencies and compare them to experimental IR/Raman data .

How can structure-activity relationship (SAR) studies be designed to explore biological targets?

Advanced Research Focus
To investigate pharmacological targets (e.g., kinase or GPCR inhibition), synthesize analogs with modifications to the imidazole methyl group, pyrimidine substituents, or piperazine linker. Test these analogs in biochemical assays (e.g., enzyme inhibition or binding affinity assays) and correlate activity with structural features. Molecular docking (using software like AutoDock Vina) can predict interactions with target proteins, guided by crystallographic data of homologous receptors .

How should contradictory biological activity data across studies be resolved?

Advanced Research Focus
Discrepancies in reported activity may arise from variations in assay conditions (e.g., cell lines, pH, or co-factors). Conduct a meta-analysis of existing data to identify confounding variables. Validate key findings using orthogonal assays (e.g., surface plasmon resonance for binding kinetics alongside cell-based functional assays). Reproduce experiments under standardized conditions, and employ statistical tools like Bland-Altman plots to assess inter-study variability .

What strategies improve aqueous solubility for in vivo studies?

Advanced Research Focus
The compound’s hydrophobicity (logP >3) may limit bioavailability. Strategies include:

  • Salt formation : Use HCl or citrate salts to enhance solubility.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) at the butanone carbonyl.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles .
    Validate solubility improvements via shake-flask assays and monitor stability under physiological pH.

How is metabolic stability assessed during preclinical development?

Advanced Research Focus
Use in vitro liver microsomal assays (human or rodent) to measure half-life (t1/2t_{1/2}) and intrinsic clearance. Identify metabolic hotspots via LC-MS/MS analysis of metabolites. For unstable compounds, introduce blocking groups (e.g., fluorination at vulnerable positions) or modify the piperazine ring to reduce cytochrome P450-mediated oxidation .

What chromatographic methods ensure purity for pharmacological testing?

Basic Research Focus
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for purity assessment. Use a C18 column and gradient elution (water/acetonitrile with 0.1% trifluoroacetic acid). For trace impurities (<0.1%), employ ultra-HPLC (UHPLC) coupled with quadrupole time-of-flight (Q-TOF) MS .

What mechanistic approaches identify the compound’s interaction with biological targets?

Advanced Research Focus
Combine biochemical assays (e.g., ATPase activity for kinase targets) with biophysical methods like isothermal titration calorimetry (ITC) to measure binding thermodynamics. For cellular targets, use CRISPR-engineered knockout models to confirm specificity. Cryo-electron microscopy (cryo-EM) can resolve binding conformations at near-atomic resolution .

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